2-Methoxy-2-phenylacetamide
Description
2-Methoxy-2-phenylacetamide (CAS: 3966-32-3; MW: 165.19 g/mol) is a chiral acetamide derivative characterized by a phenyl group and a methoxy substituent at the α-carbon of the acetamide backbone. Its enantiomers, (R)- and (S)-forms, exhibit distinct physical properties:
- (R)-enantiomer: Melting point (mp) 108–109°C, optical rotation [α]₁₈ᴰ = -103.6° (acetone) .
- (S)-enantiomer: Mp 123°C, [α]²⁰ᴰ = +73° (acetone) .
This compound serves as a critical intermediate in organic synthesis, particularly for heterocycles (e.g., oxathiazol-2-ones ) and dynamic helical polymers . Its chirality enables applications in asymmetric catalysis and materials science.
Structure
3D Structure
Properties
CAS No. |
7476-63-3 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methoxy-2-phenylacetamide |
InChI |
InChI=1S/C9H11NO2/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,10,11) |
InChI Key |
KZHUULABPNPTEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-phenylacetamide typically involves the reaction of phenylacetic acid with methanol in the presence of a catalyst. The reaction proceeds through esterification, followed by amidation to yield the desired product. Common catalysts used in this process include sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Base-Mediated Cyclization
Under basic conditions, N-methoxy derivatives undergo cyclization to form heterocyclic products. For example:
-
Reaction of N-methoxy-2-phenylacetamide with t-BuOK (1.5–3.0 eq.) generates 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones or 1-hydroxy-1,6-dihydropyridine-2,5-diones , depending on base stoichiometry .
-
Excess t-BuOK (3 eq.) favors pyrrolone formation, while lower base concentrations promote pyridinedione derivatives via oxidative pathways .
Hydrolytic Degradation
The methoxy group and acetamide bond render the compound susceptible to hydrolysis:
-
Acidic Hydrolysis : Cleavage of the methoxy group (-OCH₃) yields mandelic acid derivatives.
-
Basic Hydrolysis : The acetamide bond hydrolyzes to form 2-methoxyphenylacetic acid and ammonia .
Stability studies indicate rapid degradation under extreme pH conditions (pH < 2 or pH > 12) .
Fungicidal Activity Optimization
Substituent effects on the phenyl ring significantly influence bioactivity:
| Derivative Substituent (R) | Fungicidal Efficacy (% Control) |
|---|---|
| 2,5-Dimethylphenyl | 95 |
| 4-Fluorophenyl | 80 |
| 3,4-Dimethylphenyl | 75 |
The 2,5-dimethylphenyl derivative exhibits optimal activity against Cucumber powdery mildew due to enhanced lipophilicity and target binding .
Radical Cyclization Pathways
Methoxy-substituted acetamides participate in radical-mediated cyclization under oxidative conditions:
-
Reaction with lead tetraacetate generates radicals that form 1,6-dihydropyridine-2,5-diones , confirmed via ESR spectroscopy .
-
Blocking the N-hydroxy group (e.g., methylation) redirects reactivity toward non-radical pathways, favoring pyrrolidinone intermediates .
Thermal Behavior
Differential Scanning Calorimetry (DSC) reveals:
Scientific Research Applications
Anticancer Applications
Research has demonstrated that derivatives of 2-methoxy-2-phenylacetamide exhibit significant anticancer activity. For instance, studies have synthesized various phenoxy-acetamide derivatives, showing promising results against cancer cell lines such as MCF-7 (breast cancer) and A431 (skin cancer) at concentrations as low as 25 μM. Notably, certain compounds displayed sufficient activity to warrant further evaluation in dose-response studies .
Anticonvulsant Activity
The anticonvulsant potential of this compound derivatives has been explored through structure-activity relationship (SAR) studies. Compounds were evaluated in animal models using standard electroshock tests and pentylenetetrazole models. Some derivatives showed moderate binding affinity to neuronal voltage-sensitive sodium channels, indicating their potential as new antiepileptic drugs .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of these compounds. Studies have indicated that specific derivatives can inhibit inflammatory pathways, making them candidates for developing treatments for inflammatory diseases . The mechanism of action often involves modulation of signaling pathways associated with inflammation.
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound derivatives often employs multi-component reactions and other organic synthesis methods. The SAR studies help identify which modifications to the chemical structure enhance biological activity, allowing researchers to design more effective compounds tailored for specific therapeutic targets .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
- Anticancer Study : A study evaluated a series of substituted phenoxy-acetamides against various tumor cell lines. The results indicated that compounds with halogen substitutions on the aromatic ring exhibited enhanced anticancer properties .
- Anticonvulsant Study : In a study focused on new N-phenylacetamide derivatives, several compounds showed significant activity against seizures in animal models, particularly those modified to enhance interaction with sodium channels .
Mechanism of Action
The mechanism of action of 2-Methoxy-2-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physical Properties
2-Phenylacetamide (CAS: 103-81-1)
- Structural Difference : Lacks the methoxy group at the α-carbon.
- Impact : Reduced steric hindrance and polarity compared to 2-methoxy derivative. Lower molecular weight (135.16 vs. 165.19) correlates with higher solubility in polar solvents.
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
- Structural Difference : Incorporates a benzimidazole-sulfanyl moiety.
- Demonstrated antibacterial efficacy against Staphylococcus aureus .
- Synthesis Yield : ~60–70% via condensation of 2-mercapto-5-methoxybenzimidazole with chloroacetamides , lower than this compound’s 55–58% yield in oxathiazolone synthesis .
Mefenacet
- Structural Difference : Benzothiazole-oxy substituent and N-methylation.
- Impact : Increased lipophilicity and herbicidal activity. The benzothiazole ring enhances stability under environmental conditions .
Methyl 2-amino-2-phenylacetate hydrochloride
- Structural Difference: Ester group replaces amide; amino substituent at α-carbon.
- Impact : Higher reactivity in nucleophilic acyl substitution. Used in peptide synthesis but requires careful handling due to hydrolysis sensitivity .
Biological Activity
2-Methoxy-2-phenylacetamide is an organic compound characterized by its methoxy group attached to the phenylacetamide structure. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NO2, with a molecular weight of approximately 165.19 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological targets compared to other similar compounds lacking this functional group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and has shown efficacy in inhibiting growth, suggesting potential applications in treating infections.
Anticancer Activity
The compound's anticancer properties have been explored extensively. In vitro studies have demonstrated that this compound can induce cytotoxic effects in several cancer cell lines. For instance, it was tested against a panel of eleven tumor cell lines, including colon (HT29), lung (H460), and breast (MCF-7) cancer cells, showing promising results with GI50 values less than 1 μM for some analogues .
Table 1: Summary of Anticancer Activity
| Cell Line | GI50 Value (μM) | Notes |
|---|---|---|
| HT29 | <1 | Significant cytotoxicity observed |
| H460 | <1 | Effective against lung cancer cells |
| MCF-7 | <1 | Selectivity noted over normal breast cells |
| A2780 | <1 | Active against ovarian cancer |
The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The compound may modulate enzyme activities and receptor functions, leading to disruptions in cellular pathways essential for cancer cell survival. Additionally, the methoxy group contributes to enhanced binding affinity to biological targets, which may explain the observed selectivity for cancer cells over normal cells.
Study on Cytotoxicity
In a study examining the cytotoxicity of various phenylacetamide derivatives, this compound was included among several compounds evaluated against the HeLa cervical adenocarcinoma cell line. The results indicated that while methoxy-protected hydroxamic acids demonstrated lower activity, the unprotected analogs exhibited significant cytotoxic effects with IC50 values substantially lower than those for protected variants .
Screening Against Tumor Cell Lines
A comprehensive screening involving multiple tumor cell lines revealed that certain analogues of this compound exhibited sub-micromolar cytotoxicity. Notably, the removal of methoxy groups led to a marked decrease in toxicity towards non-cancerous MCF10A cells, highlighting the importance of this functional group in maintaining selectivity for cancer cells .
Q & A
Q. What computational methods are suitable for studying the electronic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
